(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride
Overview
Description
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-fluorobenzaldehyde with (S)-pyrrolidine.
Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield (S)-3-(3-Fluorophenyl)pyrrolidine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing automated reactors for the condensation step to ensure consistency and efficiency.
Continuous Flow Reduction: Employing continuous flow reactors for the reduction step to enhance yield and reduce reaction time.
Crystallization: The final product is often purified through crystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Yields corresponding ketones or carboxylic acids.
Reduction: Produces the fully reduced pyrrolidine derivative.
Substitution: Results in substituted phenylpyrrolidine derivatives.
Scientific Research Applications
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: The compound could modulate pathways related to mood regulation, such as the serotonin or dopamine pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(3-Chlorophenyl)pyrrolidine hydrochloride
- (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride
- (S)-3-(3-Methylphenyl)pyrrolidine hydrochloride
Uniqueness
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also affect the compound’s binding affinity to its molecular targets, potentially enhancing its efficacy compared to its analogs.
Properties
IUPAC Name |
(3S)-3-(3-fluorophenyl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJQGVVTJUSCFM-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=CC=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384269-01-5 | |
Record name | Pyrrolidine, 3-(3-fluorophenyl)-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384269-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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